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Introduction

4-bromo-3,5-dichloroanisole is a halogenated aromatic compound with significant potential in
synthetic organic chemistry, serving as a versatile building block for the synthesis of more
complex molecules in the pharmaceutical and agrochemical industries. Its trifunctionalized
aromatic ring offers multiple reaction sites for further chemical modification. A thorough
understanding of its physical properties is paramount for its effective use in research and
development, ensuring safe handling, appropriate reaction conditions, and effective purification
strategies. This technical guide provides a comprehensive overview of the known and predicted
physical properties of 4-bromo-3,5-dichloroanisole, grounded in established chemical principles
and supported by data from analogous compounds. We will also delve into the standard
experimental methodologies for determining these properties, offering insights into the rationale
behind these well-established protocols.

Molecular Structure and Key Identifiers

The structural formula of 4-bromo-3,5-dichloroanisole is presented below, along with its key
chemical identifiers.
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o Chemical Name: 4-bromo-3,5-dichloroanisole

e CAS Number: 174913-20-3[1][2][3][4]

e Molecular Formula: C7HsBrCI20[1][2][5]

e Molecular Weight: 255.92 g/mol [1][2][5]

e Canonical SMILES: COC1=CC(=C(C(=C1)CI)Br)CI
e InChl Key: SVEZPKVUIXAEOX-UHFFFAOYSA-N[5]

Summary of Physical Properties

The following table summarizes the key physical properties of 4-bromo-3,5-dichloroanisole.

Property Value Source/Comment
Appearance White solid [6]
Melting Point 77-78 °C [6]

Likely high boiling and may
Boiling Point Not available decompose at atmospheric

pressure.

. ) Predicted to be denser than
Density Not available .
water.

- Insoluble in water; Soluble in )
Solubility ) Based on chemical structure.
nonpolar organic solvents.

Detailed Physical Property Analysis
Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For 4-bromo-3,5-
dichloroanisole, the experimentally determined melting point is 77-78 °C[6]. A sharp melting
range, typically within 1-2 °C, is indicative of a high-purity sample. The presence of impurities
will generally lead to a depression and broadening of the melting point range.
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The determination of a melting point is a fundamental technique in organic chemistry. The
following protocol outlines the capillary method, a widely used and reliable approach.

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The
temperature at which the solid begins to melt and the temperature at which it becomes
completely liquid are recorded as the melting range.

Step-by-Step Methodology:

o Sample Preparation: A small amount of the dry solid is finely crushed into a powder on a
watch glass.

o Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered
sample. The tube is then inverted and tapped gently on a hard surface to pack the sample
into the sealed end. A sample height of 2-3 mm is ideal.

o Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent
to a calibrated thermometer or temperature probe.

o Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected
melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal
equilibrium between the sample and the thermometer.

o Observation and Recording: The temperature at which the first drop of liquid appears is
recorded as the lower limit of the melting range. The temperature at which the last crystal
melts is recorded as the upper limit.

Click to download full resolution via product page

Capillary method for melting point determination.

Boiling Point
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An experimental boiling point for 4-bromo-3,5-dichloroanisole is not readily available in the
scientific literature. Given its solid state at room temperature and a molecular weight of 255.92
g/mol , it is expected to have a high boiling point, likely well above 200 °C at atmospheric
pressure. It is also possible that the compound may decompose at or below its atmospheric
boiling point. If a boiling point determination were necessary, it would likely be performed under
reduced pressure.

The Thiele tube method is a convenient way to determine the boiling point of a small amount of
liquid.

Principle: A liquid is heated in a small tube containing an inverted capillary. As the liquid heats,
the air in the capillary expands and escapes. At the boiling point, a steady stream of bubbles
will emerge from the capillary. Upon cooling, the liquid will be drawn back into the capillary
when the vapor pressure of the liquid equals the external pressure.

Step-by-Step Methodology:
o Sample Preparation: A small amount of the liquid (0.5-1 mL) is placed in a small test tube.

o Capillary Insertion: A capillary tube, sealed at one end, is placed, open end down, into the
test tube.

o Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube
containing a high-boiling liquid (e.g., mineral oil).

e Heating: The side arm of the Thiele tube is heated gently.

e Observation: The temperature is noted when a rapid and continuous stream of bubbles
emerges from the capillary tube.

e Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool.
The boiling point is the temperature at which the bubbling stops and the liquid just begins to
enter the capillary tube.
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Thiele tube method for boiling point determination.

Solubility

The solubility of 4-bromo-3,5-dichloroanisole can be predicted based on its molecular structure.
The molecule has a large, nonpolar aromatic ring and halogen substituents, with a small,
weakly polar methoxy group. This structure dictates its solubility behavior according to the "like
dissolves like" principle.

e Water: Insoluble. The large nonpolar portion of the molecule dominates, preventing it from
forming significant hydrogen bonds with water.

» Nonpolar Organic Solvents (e.g., Toluene, Hexane, Dichloromethane): Soluble. The nonpolar
nature of these solvents allows for effective van der Waals interactions with the aromatic ring
and halogen atoms of 4-bromo-3,5-dichloroanisole.

e Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely soluble. These solvents have a
moderate polarity and can interact with the methoxy group while also solvating the nonpolar
parts of the molecule.

o Polar Protic Solvents (e.g., Ethanol, Methanol): Sparingly soluble to soluble. The solubility
will depend on the balance between the nonpolar interactions and the potential for weak
hydrogen bonding with the methoxy group.

Principle: A small amount of the solute is mixed with a solvent, and the mixture is observed to
see if the solute dissolves.

Step-by-Step Methodology:
e Solvent Addition: Approximately 1 mL of the solvent is added to a small test tube.
e Solute Addition: A small amount of the solid (about 20-30 mg) is added to the test tube.

e Mixing: The test tube is agitated or vortexed for 1-2 minutes to facilitate dissolution.
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e Observation: The mixture is visually inspected to determine if the solid has completely
dissolved. If it has, the compound is considered soluble. If it remains as a solid, it is
insoluble.

Spectroscopic Properties (Predicted)

While experimental spectra for 4-bromo-3,5-dichloroanisole are not readily available in public
databases, its spectral properties can be reliably predicted based on its structure and data from
analogous compounds.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show two signals:

e Aromatic Protons (H-2, H-6): A singlet in the region of 7.0-7.5 ppm. Due to the symmetrical
substitution pattern, the two aromatic protons are chemically equivalent and will appear as a
single peak.

o Methoxy Protons (-OCHs): A singlet at approximately 3.8-4.0 ppm. This signal will integrate
to three protons.

3C NMR Spectroscopy

The 13C NMR spectrum is expected to show five distinct signals, as the two pairs of carbons
ortho and meta to the methoxy group are equivalent due to symmetry:

C-1 (C-OCHs): ~155-160 ppm

« C-3,C-5 (C-Cl): ~130-135 ppm
e C-4 (C-Br): ~115-120 ppm

e C-2,C-6 (C-H): ~110-115 ppm

e -OCHs: ~55-60 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:
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e C-H stretching (aromatic): ~3050-3100 cm~1

e C-H stretching (aliphatic, -OCHs): ~2850-2960 cm—1

e C=C stretching (aromatic): ~1450-1600 cm~1 (multiple bands)
e C-O-C stretching (asymmetric): ~1250 cm~1

e C-O-C stretching (symmetric): ~1030-1050 cm~1

e C-Cl stretching: ~700-850 cm~1

e C-Br stretching: ~500-600 cm™1

Mass Spectrometry

The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion
due to the presence of one bromine atom (isotopes 7°Br and 81Br in an approximate 1:1 ratio)
and two chlorine atoms (isotopes 3°Cl and 3’Cl in an approximate 3:1 ratio). This will result in a
cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The most abundant peak in this
cluster will correspond to the ion containing 7°Br and two 3°Cl atoms.

e Molecular lon (M*): A cluster of peaks around m/z 254, 256, 258, and 260.

o Key Fragmentation Pathways:
o Loss of a methyl radical (*CHs) to give an ion at m/z 241 (and its isotopic variants).
o Loss of a bromine radical (*Br) to give an ion at m/z 177 (and its isotopic variants).

o Loss of a chlorine radical (+Cl) to give an ion at m/z 221 (and its isotopic variants).

Conclusion

This technical guide has provided a detailed overview of the physical properties of 4-bromo-
3,5-dichloroanisole. While some experimental data, particularly spectroscopic information, is
not publicly available, reliable predictions based on its chemical structure and established

principles of organic chemistry can guide its use in a research and development setting. The
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experimental protocols described herein represent standard, validated methods for the
characterization of this and other organic compounds, underscoring the importance of a strong
foundational understanding of physical properties in the chemical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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